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Compound of Interest

Compound Name: 3,5-Difluoro-4-methylbenzonitrile

Cat. No.: B575272

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzonitrile
(CAS No. 170572-50-6), a fluorinated aromatic building block with significant potential in
medicinal chemistry and materials science. This document consolidates critical information
regarding its chemical identity, synthesis, reactivity, and safety protocols. The unique electronic
properties conferred by the difluoro substitution pattern make this compound a valuable
intermediate for the synthesis of complex molecular architectures, particularly in the
development of novel therapeutic agents and functional materials. This guide is intended to
serve as a foundational resource for researchers and professionals engaged in drug discovery
and chemical synthesis, offering both theoretical insights and practical guidance.

Core Identification and Physicochemical Properties

3,5-Difluoro-4-methylbenzonitrile is a substituted aromatic nitrile characterized by a benzene
ring functionalized with two fluorine atoms, a methyl group, and a nitrile group. The strategic
placement of these substituents imparts distinct electronic and steric properties that are highly
valuable in organic synthesis.

Table 1: Chemical Identifiers and Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b575272?utm_src=pdf-interest
https://www.benchchem.com/product/b575272?utm_src=pdf-body
https://www.benchchem.com/product/b575272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source
3,5-Difluoro-4-

IUPAC Name o N/A
methylbenzonitrile

Synonyms 4-Cyano-2,6-difluorotoluene [1]

CAS Number 170572-50-6 [1]

Molecular Formula CsHsF2N [1]

Molecular Weight 153.13 g/mol N/A

AIHPFQMICHSKGT-
InChiKey N/A
UHFFFAOYSA-N

Synthesis and Molecular Architecture

While specific, detailed synthetic protocols for 3,5-Difluoro-4-methylbenzonitrile are not
extensively documented in publicly available literature, its structural analogues provide insights
into potential synthetic strategies. The synthesis of fluorinated benzonitriles often involves
multi-step sequences that can be adapted for this specific isomer.

A plausible synthetic approach could involve the Sandmeyer reaction, a cornerstone of
aromatic chemistry. This would likely begin with a suitably substituted aniline precursor, which
upon diazotization followed by cyanation, would yield the desired benzonitrile. The strategic
introduction of the fluorine and methyl groups onto the aromatic ring at the correct positions in
the starting aniline is a critical aspect of this synthetic design.

For instance, the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, has been
achieved through the decarbonylation of a substituted acetophenone derivative, showcasing
another potential avenue for the synthesis of fluorinated benzonitriles.[2] Another related
synthesis involves the use of o-methylbenzylamine as a starting material, which undergoes
nitration, diazotization, and cyanation to yield 3-fluoro-4-methylbenzonitrile.[2]
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Plausible Synthetic Pathway via Sandmeyer Reaction
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Figure 1. A conceptual synthetic pathway for 3,5-Difluoro-4-methylbenzonitrile.

Chemical Reactivity and Synthetic Utility

The reactivity of 3,5-Difluoro-4-methylbenzonitrile is governed by the interplay of its
functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile
group significantly influences the electron density of the aromatic ring, making it susceptible to
nucleophilic aromatic substitution. Conversely, the methyl group is an activating group that can
direct electrophilic aromatic substitution, although the overall deactivated nature of the ring
would necessitate forcing conditions for such reactions.

The nitrile group itself is a versatile functional handle that can undergo a variety of
transformations:

e Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the
corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid.

» Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to
a primary amine, (3,5-difluoro-4-methylphenyl)methanamine. This transformation is
particularly valuable in drug discovery for introducing a key basic moiety.

o Organometallic Addition: Grignard reagents or organolithium compounds can add to the
nitrile to form ketones after hydrolysis.

The presence of fluorine atoms enhances the molecule's metabolic stability and can influence
its binding affinity to biological targets, making it an attractive scaffold for medicinal chemistry
programs.[3]
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Applications in Drug Discovery and Development

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due
to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced
binding affinity, and improved lipophilicity.[3] While specific examples of drug candidates
derived directly from 3,5-Difluoro-4-methylbenzonitrile are not readily found in the public
domain, its structural motifs are present in a variety of biologically active compounds.

Aromatic nitriles are common intermediates in the synthesis of a wide range of
pharmaceuticals.[4] The difluoro-methyl-substituted phenyl ring is a key component in many
modern drugs. For example, related fluorinated benzonitrile derivatives are instrumental in the
synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas.[4] The
unique substitution pattern of 3,5-Difluoro-4-methylbenzonitrile makes it a promising starting
material for the synthesis of novel drug candidates.
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3,5-Difluoro-4-methylbenzonitrile Role in a Drug Discovery Campaign
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Figure 2. A conceptual workflow illustrating the utility of the title compound in drug discovery.

Spectroscopic Characterization

Definitive spectroscopic data for 3,5-Difluoro-4-methylbenzonitrile is not widely published in
peer-reviewed literature. However, based on the analysis of related structures, the following
spectral characteristics can be anticipated:
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e 'H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and
a singlet or a narrow triplet (due to coupling with the two meta fluorine atoms) for the two
aromatic protons.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the
nitrile carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will
exhibit characteristic large one-bond C-F coupling constants.

e 19F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are
chemically equivalent.

» IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C=N) stretch is
expected around 2230 cm~1,

o Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), 3,5-Difluoro-4-methylbenzonitrile
should be handled with care in a well-ventilated laboratory setting.[1]

Table 2: Hazard and Precautionary Information
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Category Information Source
GHS Pictograms GHSO07 (Harmful) N/A
Signal Word Warning N/A

H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye N/A
irritation), H335 (May cause

respiratory irritation)

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P280 (Wear protective

gloves/protective clothing/eye

protection/face protection),
Precautionary Statements P305+P351+P338 (IF IN N/A

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.)

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn when handling this compound. In case of contact with skin or eyes, the
affected area should be flushed immediately with copious amounts of water. If inhaled, the
individual should be moved to fresh air. Medical attention should be sought for any significant
exposure.

Conclusion

3,5-Difluoro-4-methylbenzonitrile represents a valuable and versatile building block for
organic synthesis, particularly in the realm of drug discovery and materials science. Its unique
electronic properties, stemming from the difluoro-substitution pattern, coupled with the synthetic
versatility of the nitrile group, make it a compound of significant interest. This guide has
provided a consolidated overview of its core properties, potential synthetic routes, reactivity,
and safety considerations. As the demand for novel fluorinated compounds continues to grow,
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3,5-Difluoro-4-methylbenzonitrile is poised to play an increasingly important role in the
development of next-generation technologies and therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575272#3-5-difluoro-4-methylbenzonitrile-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.nbinno.com/other-organic-chemicals/3-5-difluoro-4-nitrobenzonitrile-key-intermediate-advanced-chemical-synthesis-my
https://www.benchchem.com/product/b575272#3-5-difluoro-4-methylbenzonitrile-inchikey
https://www.benchchem.com/product/b575272#3-5-difluoro-4-methylbenzonitrile-inchikey
https://www.benchchem.com/product/b575272#3-5-difluoro-4-methylbenzonitrile-inchikey
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b575272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

